molecular formula C16H9FN2OS B5539148 2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B5539148
M. Wt: 296.3 g/mol
InChI Key: ZBFXKXFADLCTFZ-ZROIWOOFSA-N
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Description

2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic compound that belongs to the class of thiazolo[3,2-a]benzimidazoles This compound is characterized by the presence of a fluorobenzylidene group attached to the thiazolo[3,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 2-fluorobenzaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetic acid. The resulting intermediate is then cyclized with a thioamide to form the desired thiazolo[3,2-a]benzimidazole ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.

    Medicine: Studied for its potential as an anticancer agent, with some derivatives exhibiting cytotoxic activity against cancer cell lines.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • 2-(4-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • 2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Uniqueness

Compared to its analogs, 2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby affecting its overall pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

(2Z)-2-[(2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2OS/c17-11-6-2-1-5-10(11)9-14-15(20)19-13-8-4-3-7-12(13)18-16(19)21-14/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFXKXFADLCTFZ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 3
2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 4
2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 5
2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 6
2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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